(3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester
Description
(3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a formyl group, a methoxy group, and a carbamic acid ester
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
tert-butyl N-(3-formyl-5-methoxyphenyl)carbamate |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-10-5-9(8-15)6-11(7-10)17-4/h5-8H,1-4H3,(H,14,16) |
InChI Key |
FDMIIZWGYSUDIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For example, the synthesis might involve the condensation of a methoxy-substituted benzaldehyde with a carbamic acid derivative under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group typically yields a carboxylic acid, while reduction results in an alcohol .
Scientific Research Applications
(3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester exerts its effects involves interactions at the molecular level. The formyl and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carbamic acid ester moiety may also play a role in its biological activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the methoxy and tert-butyl groups but has a different core structure.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness
What sets (3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
(3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with both formyl and methoxy groups, along with a carbamic acid tert-butyl ester moiety. This unique structure may contribute to its biological properties, enhancing interactions with various biological targets.
The biological activity of (3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the formyl group allows for potential oxidation reactions, while the carbamate moiety can participate in nucleophilic substitution reactions. These interactions may influence several cellular pathways, including those involved in cell proliferation and apoptosis.
Biological Activities
Research has indicated various biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of carbamic acids can inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by modulating cytokine release and inhibiting inflammatory pathways.
- Antiviral Properties : Some studies have explored the potential of carbamic acid derivatives in targeting viral infections, although specific data on this compound remains limited.
Research Findings
A review of the literature reveals several key studies investigating the biological activity of related compounds:
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces TNF-α levels in vitro | |
| Antiviral | Potential activity against viral replication |
Case Studies
- Anticancer Mechanisms : A study demonstrated that related carbamic acid derivatives could inhibit phosphoinositide 3-kinase δ (PI3Kδ), a key regulator in cancer cell survival. This inhibition led to reduced viability in various cancer cell lines.
- Inflammation Modulation : In vitro assays showed that compounds similar to (3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester could significantly decrease the production of pro-inflammatory cytokines like IL-6 and TNF-α in stimulated macrophages.
Comparative Analysis
When compared to other compounds with similar structures, (3-Formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester exhibits unique properties due to its specific substitutions. For instance, indole and imidazole derivatives share some biological activities, but the presence of both formyl and carbamate functionalities may enhance selectivity and efficacy against certain targets.
Table 2: Comparison with Similar Compounds
| Compound Type | Structure Features | Biological Activity |
|---|---|---|
| Indole Derivatives | Indole core with various substituents | Anticancer, Antiviral |
| Imidazole Derivatives | Five-membered ring with nitrogen | Antibacterial, Antifungal |
| Carbamic Acid Derivatives | Carbamate functional group | Diverse therapeutic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
